molecular formula C9H14BrClN2O B1378664 2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride CAS No. 1423032-07-8

2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride

Cat. No. B1378664
CAS RN: 1423032-07-8
M. Wt: 281.58 g/mol
InChI Key: XHINVTCWNAYYFM-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanoyl chloride hydrochloride is a compound with the molecular formula C4H9Cl2NO . It’s a component compound of 2-Amino-2-methylpropanoyl chloride and Hydrochloric Acid .


Synthesis Analysis

While specific synthesis methods for “2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride” are not available, 2-amino-2-methyl-1-propanol (AMP) is often used in chemical reactions . For instance, AMP is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-Amino-2-methylpropanoyl chloride hydrochloride, includes a central carbon atom bonded to two methyl groups, an amino group, and a chloride atom .


Chemical Reactions Analysis

In the atmosphere, 2-amino-2-methyl-1-propanol (AMP) can undergo photo-oxidation in the presence of volatile organic compound (VOC)–NOx surrogate mixtures . This reaction results in the formation of AMP-derived secondary aerosol .


Physical And Chemical Properties Analysis

2-Amino-2-methylpropanoyl chloride hydrochloride has a molecular weight of 158.02 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds like "2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride" are often key intermediates in the synthesis of more complex molecules. Their unique structural features, such as the presence of both amino and bromo functionalities, make them valuable for constructing pharmacologically active molecules. For instance, brominated heterocycles are common in pharmaceuticals due to their ability to improve binding affinities and metabolic stability (Sosnovskikh, 2018).

Material Science

In material science, the specific functional groups present in "2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride" could be utilized for the synthesis of novel materials or polymers. Compounds with similar structures have been explored for their potential in creating new materials with unique properties, such as conductivity, fluorescence, or biocompatibility.

Biological Applications

While the direct biological applications of "2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride" were not found, compounds with similar structural motifs have been investigated for various biological activities. For example, heterocyclic compounds containing pyridine rings are often studied for their potential as pharmaceuticals, including as antimicrobial, anticancer, or anti-inflammatory agents (Ghosh et al., 2015).

Safety and Hazards

While specific safety data for “2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride” is not available, similar compounds like 2-Amino-2-methyl-1-propanol are considered hazardous. They are combustible liquids that can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

As a typical amine, 2-amino-2-methyl-1-propanol (AMP) is one of the proposed solvents for capturing CO2 from flue gas streams in amine-based post-combustion CO2 capture plants . It is expected to result in AMP emission and secondary product formation in the atmosphere . Future research could focus on understanding its atmospheric chemistry and kinetics, particularly in a reactive environment .

properties

IUPAC Name

1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O.ClH/c1-9(2,11)6-13-8-7(10)4-3-5-12-8;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINVTCWNAYYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=CC=N1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-2-methylpropoxy)-3-bromopyridine hydrochloride

CAS RN

1423032-07-8
Record name 2-Propanamine, 1-[(3-bromo-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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